3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione

Hepatotoxicity Thiazolidinedione Pyrrolidinedione

This compound uniquely integrates a thiazolidine-2,4-dione (TZD) ring with a pyrrolidine linker and thiophene-3-carbonyl terminus, structurally diverging from phenyl-alkyl glitazones. TZD rings are linked to HepG2 cytotoxicity via S-oxidation; this hybrid’s pyrrolidine-thiophene motif may attenuate hepatotoxic risk, making it a critical probe for hepatic safety profiling against troglitazone, rosiglitazone, and pioglitazone. Demonstrated pyrrolidinedione-TZD hybrid class activity against Dami/HL-60 leukemia cells and broad-spectrum breast cancer lines (IC₅₀ 1.37–21.85 µM) supports its use in focused screening libraries. Procure for PPARγ-sparing SAR studies to decouple adipogenic effects from insulin sensitization.

Molecular Formula C12H12N2O3S2
Molecular Weight 296.36
CAS No. 1790201-12-5
Cat. No. B2514113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
CAS1790201-12-5
Molecular FormulaC12H12N2O3S2
Molecular Weight296.36
Structural Identifiers
SMILESC1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CSC=C3
InChIInChI=1S/C12H12N2O3S2/c15-10-7-19-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-18-6-8/h2,4,6,9H,1,3,5,7H2
InChIKeyZFKVPWVALCMXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione (CAS 1790201-12-5): A Structurally Differentiated Thiazolidinedione-Pyrrolidine Hybrid Scaffold


3-[1-(Thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione (CAS 1790201-12-5, molecular formula C₁₂H₁₂N₂O₃S₂, molecular weight ~296.4 g/mol) is a synthetic small-molecule hybrid that integrates three pharmacophoric elements: a thiazolidine-2,4-dione (TZD) ring, a pyrrolidine linker, and a thiophene-3-carbonyl terminal group . The TZD moiety is historically associated with PPARγ agonism and insulin sensitization, while the pyrrolidine-thiophene substitution pattern distinguishes this compound from conventional glitazones (e.g., rosiglitazone, pioglitazone) that carry a phenyl-alkyl linker [1]. As a research tool and building block, this compound serves as a probe for investigating TZD-associated pharmacology while incorporating features that may mitigate the class-typical hepatotoxicity associated with the TZD ring [2].

Why Generic TZD Substitution Cannot Be Assumed for 3-[1-(Thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione


The thiazolidine-2,4-dione (TZD) pharmacophore is known to confer both PPARγ-mediated insulin-sensitizing efficacy and hepatotoxic liability through cytochrome P450-mediated S-oxidation of the TZD sulfur atom, leading to reactive metabolite formation [1]. Systematic comparative studies in HepG2 cells have established that compounds bearing a TZD ring (e.g., troglitazone, DCPT, DCPMT) significantly decrease cell viability at concentrations up to 250 µM, whereas structurally matched oxazolidinedione and pyrrolidinedione ring-containing analogs are non-cytotoxic under identical conditions [2]. This target compound uniquely combines the TZD ring with a pyrrolidine linker (rather than a simple alkyl chain) and a thiophene-3-carbonyl substituent (rather than a phenyl or pyridyl group), which may alter metabolic liability, PPARγ binding kinetics, and off-target profiles relative to classical glitazones [3]. Therefore, generic substitution with uncharacterized TZD analogs—particularly those lacking the pyrrolidine-thiophene motif—cannot be assumed to recapitulate the biological profile of this specific hybrid scaffold [4].

Quantitative Evidence for Differentiating 3-[1-(Thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione from Analogous TZD Scaffolds


TZD Ring Cytotoxicity vs. Pyrrolidinedione Replacement: HepG2 Hepatocyte Viability Comparison

A direct head-to-head cytotoxicity comparison in HepG2 cells demonstrated that compounds containing a 2,4-thiazolidinedione (TZD) ring markedly reduce cell viability, whereas matched analogs with a pyrrolidinedione or oxazolidinedione ring are non-cytotoxic. Specifically, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and 5-(3,5-dichlorophenylmethyl)-2,4-thiazolidinedione (DCPMT) decreased HepG2 viability at concentrations of 0–250 µM over 24 h, while their pyrrolidinedione (NDPS, MPMS) and oxazolidinedione (DCPO, MPMO) counterparts showed no significant cytotoxicity under identical conditions [1]. The target compound retains the TZD ring but introduces a pyrrolidine linker that may partially recapitulate the reduced-toxicity profile observed for pyrrolidinedione-containing analogs, though this has not been directly tested for this specific compound.

Hepatotoxicity Thiazolidinedione Pyrrolidinedione HepG2 Drug Safety

Pyrrolidinedione Bioisosteric Replacement Reduces Toxicity While Enhancing Anticancer Activity in Huh-7 Cells

In a class-level study, pyrrolidinedione analogs of troglitazone (TGZ), rosiglitazone (RGZ), and pioglitazone (PGZ) were evaluated for PPARγ activity, anticancer properties, and toxicological effects. Both pyrrolidinedione analogs demonstrated significantly reduced toxicity compared to their parent TZD drugs. Pharmacologically, they displayed diminished PPARγ binding and aP2 gene expression in mouse 3T3-L1 pre-adipocytes, yet enhanced suppression of Huh-7 liver cancer cell proliferation and reduced expression of the tumor marker AFP [1]. The target compound incorporates a pyrrolidine ring adjacent to the TZD moiety, structurally positioning it between fully TZD-based glitazones and fully pyrrolidinedione-based analogs.

Bioisostere PPARγ Anticancer Huh-7 Troglitazone

Anti-Leukemic Selectivity of Pyrrolidinedione-Thiazolidinone Hybrids Across Four Leukemia Cell Lines

The compound class most closely related to the target compound—pyrrolidinedione-thiazolidinone hybrids—has been systematically evaluated for anti-leukemic activity. Kryshchyshyn et al. (2020) synthesized 19 target hybrid compounds and screened them against four leukemia cell lines: Dami (megakaryoblastic), HL-60 (promyelocytic), Jurkat (T-cell), and K562 (chronic myelogenous). The lead hybrid, 3-[5-(4-chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-phenyl-pyrrolidine-2,5-dione (Compound 1), exhibited selective antiproliferative action against Dami and HL-60 cells with Dami cell line growth reduced to 35.10% of control at screening concentrations, while maintaining satisfactory acute toxicity levels when evaluated in vivo in mice [1]. The target compound differs by replacing the 1-phenyl-pyrrolidine-2,5-dione moiety with a 1-(thiophene-3-carbonyl)pyrrolidine linked to a thiazolidine-2,4-dione, representing a structurally distinct but mechanistically related hybrid.

Anti-leukemic Pyrrolidinedione Thiazolidinone Selectivity Dami HL-60

Pyrrolidinedione-Thiazolidinone Hybrids Exhibit Potent Anticancer Activity (IC₅₀ 1.37–21.85 µM) Across Multiple Breast Cancer Genotypes with High Selectivity Over Normal Cells

In a 2024 study, Finiuk et al. evaluated three pyrrolidinedione-thiazolidinone hybrid molecules (Les-6287, Les-6294, Les-6328) across multiple human breast cancer cell lines (MDA-MB-231, MCF-7, T-47D, HCC1954) and murine 4T1 cells. All hybrids demonstrated toxicity toward tumor cells with IC₅₀ values ranging from 1.37 to 21.85 µM, while displaying low toxicity toward pseudonormal human breast epithelial MCF-10A cells (IC₅₀ > 93.01 µM), yielding a selectivity window exceeding 4.3-fold to over 68-fold [1]. Les-6287 at 1 µM fully inhibited colony formation in MCF-7, MDA-MB-231, and HCC1954 cells and induced apoptosis via both extrinsic and intrinsic pathways (caspase 3/7, 8, 9, 10 activation) independent of ER, PR, or HER2 genotype [1]. While the target compound (CAS 1790201-12-5) is a structurally distinct hybrid within the same broad class, these quantitative benchmarks establish the therapeutic potential of pyrrolidinedione-thiazolidinone scaffolds.

Breast cancer Anticancer Selectivity IC50 Pyrrolidinedione-thiazolidinone

Priority Research and Procurement Application Scenarios for 3-[1-(Thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione


Leukemia Drug Discovery: Selective Anti-Leukemic Screening Against Dami and HL-60 Cell Lines

Based on class-level evidence that pyrrolidinedione-thiazolidinone hybrids exhibit selective antiproliferative activity against Dami (megakaryoblastic) and HL-60 (promyelocytic) leukemia cells with manageable in vivo acute toxicity [1], this compound is suited as a screening candidate in leukemia-focused drug discovery programs. Its thiophene-3-carbonyl substitution differentiates it from the published lead Compound 1 (1-phenyl-pyrrolidine-2,5-dione derivative), offering a distinct structure-activity relationship (SAR) exploration vector. Researchers prioritizing selective leukemia cell line activity should procure this compound for comparative SAR expansion against the Dami and HL-60 panels where the hybrid class has already demonstrated efficacy.

Hepatotoxicity Risk-Benefit Profiling: TZD-Pyrrolidine Hybrid Safety Assessment in Hepatic Models

The established link between the TZD ring and HepG2 cytotoxicity—where TZD-containing compounds decrease viability while pyrrolidinedione and oxazolidinedione analogs are non-cytotoxic [2]—makes this compound a valuable probe for assessing whether the pyrrolidine linker in a TZD-retaining hybrid can attenuate hepatotoxic risk. Procurement is recommended for laboratories conducting hepatic safety profiling of TZD-derived compounds, where head-to-head comparison against troglitazone, rosiglitazone, or pioglitazone in HepG2 or primary hepatocyte assays can quantify any toxicity-sparing effect conferred by the pyrrolidine-thiophene motif.

PPARγ Decoupling Studies: Investigating Insulin Sensitization Independent of Full PPARγ Agonism

Pyrrolidinedione bioisosteres of glitazones have been shown to diminish PPARγ binding and aP2 gene expression in 3T3-L1 adipocytes while retaining or enhancing anticancer activity [3]. This compound, with its unique thiophene-3-carbonyl-pyrrolidine substitution on the TZD core, is an ideal candidate for SAR studies aimed at decoupling PPARγ-driven adipogenic effects from therapeutic insulin sensitization. Procurement is indicated for academic or industrial programs developing PPARγ-sparing thiazolidinediones, where direct comparison with rosiglitazone and pioglitazone in PPARγ transactivation assays would establish the contribution of the thiophene-pyrrolidine moiety to receptor modulation.

Broad-Spectrum Anticancer Lead Generation: Genotype-Independent Breast Cancer Screening

The demonstrated ability of pyrrolidinedione-thiazolidinone hybrids to exhibit IC₅₀ values of 1.37–21.85 µM across ER+, PR+, HER2+ and triple-negative breast cancer cell lines, with >4.3- to >68-fold selectivity over normal MCF-10A cells [4], supports the procurement of structurally related hybrids—including this compound—for broad-spectrum breast cancer screening. The thiophene-3-carbonyl substituent may confer distinct pharmacokinetic or target engagement properties, making this compound a logical inclusion in focused compound libraries designed to identify genotype-independent apoptosis inducers.

Quote Request

Request a Quote for 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.